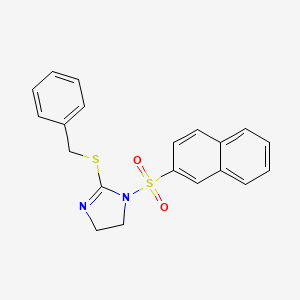

2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c23-26(24,19-11-10-17-8-4-5-9-18(17)14-19)22-13-12-21-20(22)25-15-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCVCDFHVIVWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize naphthalene-2-sulfonyl chloride, which can be achieved by reacting naphthalene with chlorosulfonic acid . This intermediate is then reacted with benzyl mercaptan to form the benzylsulfanyl derivative. Finally, the dihydroimidazole ring is introduced through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The naphthalene-2-sulfonyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of the naphthalene-2-sulfonyl group can produce naphthalene derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The naphthalene-2-sulfonyl group may also play a role in binding to specific receptors or proteins, modulating their function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Pharmacophore and Target Interactions

- Pharmacophore Features : The 4,5-dihydroimidazole core is a common pharmacophore in clonidine-like molecules . The target compound’s sulfonyl and sulfanyl groups may engage in hydrogen bonding or π-π stacking with biological targets, as observed in sulfonamide-based inhibitors .

Biological Activity

The compound 2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole represents a significant class of imidazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₅H₁₅N₃O₂S₂

- Molecular Weight : Approximately 335.43 g/mol

- Structural Features : The compound features a naphthalene sulfonyl group and a benzyl sulfanyl moiety, contributing to its unique biological profile.

Antimicrobial Properties

Imidazole derivatives, including the one , exhibit notable antimicrobial activity. Studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For instance, research has demonstrated that imidazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented. Compounds with similar structural motifs have been found to inhibit pro-inflammatory cytokines and enzymes like COX-2. In vitro studies suggest that the target compound may also modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Anticancer Activity

Recent investigations into imidazole derivatives have highlighted their potential as anticancer agents. For example, certain analogs have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. The specific compound may share these properties due to its structural similarities with known anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various imidazole derivatives found that those containing sulfanyl groups exhibited enhanced activity against Escherichia coli and Pseudomonas aeruginosa. The results suggested that the presence of the benzylsulfanyl group significantly contributed to the antibacterial potency .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment evaluating the anti-inflammatory effects of several imidazole derivatives, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in human monocytes. This study underscores the potential of this compound in treating inflammatory diseases .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.